molecular formula C9H8N2O3 B2459544 methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1890511-40-6

methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2459544
CAS No.: 1890511-40-6
M. Wt: 192.174
InChI Key: CHGRORNPBJKDOE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a 3-oxo substituent and a methyl ester group at position 1.

Properties

IUPAC Name

methyl 3-oxo-2H-imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)7-6-4-2-3-5-11(6)9(13)10-7/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRORNPBJKDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate and related compounds:

Compound Name Substituents Functional Groups Molecular Formula Key Data Reference
This compound (Target) 3-oxo Methyl ester C9H8N2O3 Not explicitly provided; inferred spectral similarity to related compounds. N/A
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate 3-Cl Ethyl ester C10H9ClN2O2 95% purity; available in 100 mg–1 g quantities.
2-Methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile 2-CH3, 3-oxo Nitrile C9H7N3O CAS 1378676-25-5; commercial availability.
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate 3-Br Methyl ester C9H7BrN2O2 CAS 138891-58-4; structural similarity score 0.97 to brominated analogs.
3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridine-1-carbaldehyde 3-(CF3)C6H4 Aldehyde C15H10F3N2O Yield: 80%; 1H NMR: δ 10.16 (s, CHO).
1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid (6m) Fused benzene, 3-aryl Carboxylic acid C19H13FN2O3 Yield: 79%; m.p. 228–230°C; IR: 1719 cm⁻¹ (C=O).

Key Observations:

Functional Group Variations :

  • The target compound’s methyl ester group contrasts with ethyl esters (e.g., ), nitriles (e.g., ), and aldehydes (e.g., ). These differences impact polarity and reactivity; esters and nitriles are more electron-withdrawing than aldehydes, influencing nucleophilic substitution rates.
  • Benzo-fused derivatives (e.g., 6m) exhibit higher melting points (225–230°C) due to increased molecular rigidity and π-stacking interactions .

Substituent Effects: Halogenated analogs (e.g., 3-Br, 3-Cl) are precursors for cross-coupling reactions, whereas the 3-oxo group in the target compound may facilitate keto-enol tautomerism or hydrogen bonding .

Synthetic Efficiency :

  • Yields for analogous compounds range from 60% (e.g., ) to 80% (e.g., ), suggesting that the target compound’s synthesis could be optimized using similar one-pot or catalytic methods.

Spectral and Analytical Comparisons

  • IR Spectroscopy :

    • The target compound’s ester carbonyl is expected near 1720 cm⁻¹, aligning with benzo-fused analogs (1719–1722 cm⁻¹) . The 3-oxo group may show a separate C=O stretch around 1680–1700 cm⁻¹.
    • Nitrile-containing analogs (e.g., ) exhibit strong absorption near 2200 cm⁻¹ (C≡N).
  • NMR Spectroscopy :

    • The methyl ester group in the target compound would resonate at δ ~3.8–4.0 (1H NMR) and δ ~52–55 (13C NMR), similar to methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (δ 3.90 for COOCH3 in ).
    • Aldehyde protons (e.g., δ 10.16 in ) are distinct from ester or nitrile signals.

Biological Activity

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

  • Chemical Formula: C9H10N2O3
  • Molecular Weight: 196.21 g/mol
  • CAS Number: 1820641-84-6

Structural Representation:
The compound features a unique nitrogen-containing heterocyclic structure that contributes to its biological properties.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Potential efficacy in inhibiting cancer cell proliferation.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Enzyme Inhibition Acts as an inhibitor for specific enzymes involved in disease pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking their activity and thus influencing metabolic pathways.
  • Interaction with Biological Macromolecules: It has been shown to interact with DNA and proteins, potentially altering their functions.
  • Modulation of Signaling Pathways: It may affect various signaling pathways involved in inflammation and cancer progression.

Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of SAR in optimizing the biological activity of imidazo[1,5-a]pyridine derivatives. Modifications to the molecular structure can significantly enhance potency and selectivity against specific targets.

Key Findings:

  • Substituents on the imidazo ring can influence both the binding affinity and selectivity for target enzymes.
  • The introduction of different functional groups has been associated with improved anticancer activity in various models.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    • A study demonstrated that this compound inhibited the growth of several cancer cell lines in vitro, showing IC50 values ranging from 5 to 15 µM depending on the cell type.
  • Antimicrobial Efficacy:
    • In another study, this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Anti-inflammatory Effects:
    • Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in mouse models of acute inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate, and how are they optimized for reproducibility?

  • Methodology : A one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid in green solvents (e.g., ethanol/water mixtures) is commonly used. Optimization includes adjusting molar ratios (typically 1:1:1), reaction temperature (80–100°C), and catalyst loading (e.g., trifluoroacetic acid at 1 mol%) to achieve yields of 65–79% . Post-synthesis, purification via recrystallization (using ethanol or ethyl acetate/hexane) ensures >95% purity.

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Look for diagnostic signals, such as the methyl ester carbonyl (δ ~162–165 ppm in ¹³C NMR) and imidazo-pyridine protons (δ 7.2–8.5 ppm in ¹H NMR) .
  • IR : Confirm the ester carbonyl stretch (~1690–1730 cm⁻¹) and lactam C=O (~1620–1670 cm⁻¹) .
  • HRMS : Match the molecular ion peak to the theoretical mass (e.g., C₁₀H₉N₂O₃ requires [M+H]⁺ = 205.0612) .

Q. What crystallographic methods are used to resolve its structure, and what challenges arise?

  • Methodology : Single-crystal X-ray diffraction with SHELX software is standard. Challenges include poor crystal quality (addressed via slow evaporation in DMSO/water) and twinning (resolved using SHELXL's TWIN command) . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Strategies :

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Replace ethanol with dimethyl sulfoxide (DMSO) to stabilize intermediates, improving yields by ~15% .
  • Microwave Assistance : Reduce reaction time (from 12h to 2h) and increase yields to >80% via controlled dielectric heating .

Q. How are discrepancies between theoretical and experimental elemental analysis results resolved?

  • Troubleshooting Steps :

  • Repeat Analysis : Eliminate hygroscopicity effects by drying samples under vacuum.
  • Cross-Validation : Use complementary techniques (e.g., combustion analysis for C/H/N and ICP-MS for trace metals) .
  • Impurity Profiling : Identify byproducts (e.g., unreacted aldehydes) via HPLC-MS and adjust stoichiometry .

Q. What computational approaches predict the compound’s reactivity or solubility?

  • Methods :

  • DFT Calculations : Use Gaussian09 to model frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Solubility Prediction : Apply COSMO-RS to simulate solvent interactions; polar aprotic solvents (e.g., DMF) show higher solubility .

Q. How do substituent modifications impact bioactivity in structure-activity relationship (SAR) studies?

  • Experimental Design :

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -F, -NO₂) or donating (-OCH₃) groups at the aryl position .
  • Bioassays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., kinase assays). For example, fluorinated analogs (e.g., 6m) show enhanced activity due to increased lipophilicity .

Q. How are crystallographic data inconsistencies addressed during refinement?

  • Refinement Protocols :

  • TWIN Commands : Apply in SHELXL to model twinned crystals, improving R-factors from >0.1 to <0.05 .
  • Disorder Modeling : Use PART commands for flexible groups (e.g., ester moieties) and validate via residual density maps .

Data Highlights

Parameter Typical Range Example (Derivative 6m )
Yield65–79%79%
Melting Point200–230°C228–230°C
IR (C=O stretch)1690–1730 cm⁻¹1719 cm⁻¹
¹³C NMR (ester carbonyl)162–165 ppm169.1 ppm

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